molecular formula C16H18BrN3O B2965757 (3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034459-43-1

(3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2965757
CAS No.: 2034459-43-1
M. Wt: 348.244
InChI Key: RUBISYMKGKDEBE-UHFFFAOYSA-N
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Description

(3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone: is a complex organic compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group attached to a piperidinyl ring, which is further substituted with a methylated pyrazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidinyl and pyrazolyl structures. One common approach is to first synthesize the piperidine ring, followed by the introduction of the pyrazolyl group through a nucleophilic substitution reaction. The bromophenyl group is then added through a subsequent reaction step.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: : The piperidinyl ring can be reduced to form a piperidine derivative.

  • Substitution: : The pyrazolyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Bromophenol derivatives.

  • Reduction: : Piperidine derivatives.

  • Substitution: : Various substituted pyrazolyl derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Studied for its pharmacological effects, such as anti-inflammatory and analgesic properties.

  • Industry: : Potential use in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 3-bromophenyl-1H-pyrazole derivatives: : These compounds share the bromophenyl and pyrazolyl groups but differ in their core structure.

  • Piperidinyl derivatives: : Compounds with similar piperidinyl rings but different substituents.

The uniqueness of this compound lies in the combination of the bromophenyl, piperidinyl, and methylated pyrazolyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(3-bromophenyl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-19-8-7-15(18-19)12-5-9-20(10-6-12)16(21)13-3-2-4-14(17)11-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBISYMKGKDEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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